molecular formula C16H14N2O B13744304 6-Methoxy-2-phenylquinolin-4-amine CAS No. 422565-88-6

6-Methoxy-2-phenylquinolin-4-amine

Katalognummer: B13744304
CAS-Nummer: 422565-88-6
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: AGKVNSXAYWJYGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-phenylquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C16H14N2O. It is part of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with a methoxy group at the 6-position and a phenyl group at the 2-position, along with an amine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are well-known methods for constructing the quinoline scaffold . These reactions typically involve the use of catalysts, solvents, and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These approaches not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-phenylquinolin-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Methoxy-2-phenylquinolin-4-amine include:

Uniqueness

What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

422565-88-6

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

6-methoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C16H14N2O/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI-Schlüssel

AGKVNSXAYWJYGR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.